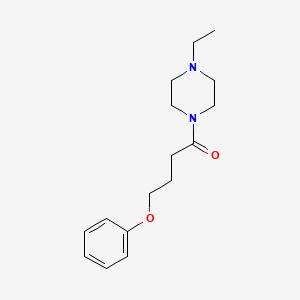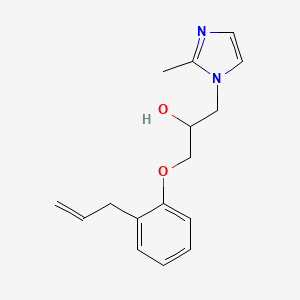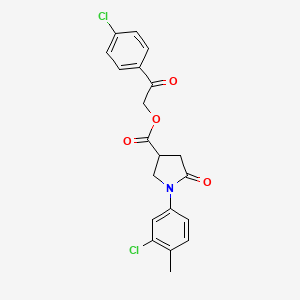
N-(4-methoxybenzyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(4-methoxybenzyl)-10H-phenothiazine-10-carboxamide, commonly known as MBPTC, is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological systems.
Scientific Research Applications
MBPTC has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It has been shown to be a useful fluorescent probe for studying cellular processes, such as endocytosis, exocytosis, and membrane trafficking. MBPTC has also been used to label and track specific proteins and organelles in living cells.
Mechanism of Action
The exact mechanism of action of MBPTC is not fully understood. However, it is believed to interact with specific proteins and lipids in the cell membrane, leading to changes in membrane fluidity and permeability. This, in turn, affects various cellular processes, including signal transduction and membrane trafficking.
Biochemical and Physiological Effects
MBPTC has been shown to have a minimal effect on cell viability and proliferation at low concentrations. However, at higher concentrations, it can induce cell death through apoptosis. MBPTC has also been shown to affect the activity of certain enzymes, such as phospholipase A2 and protein kinase C.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBPTC is its ability to act as a fluorescent probe for studying biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of MBPTC is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of MBPTC in scientific research. One potential application is in the study of lipid metabolism and lipid-protein interactions. MBPTC could also be used to study the dynamics of membrane trafficking and the formation of membrane-bound organelles. Additionally, MBPTC could be modified to improve its selectivity and sensitivity for specific proteins and lipids.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-16-12-10-15(11-13-16)14-22-21(24)23-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWQVSUOWWONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981740.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981749.png)
![2-bromo-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3981756.png)

![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)


![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)

